Zotiraciclib - 1204918-72-8

Zotiraciclib

Catalog Number: EVT-254322
CAS Number: 1204918-72-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zotiraciclib (SB1317) is a synthetic, low molecular weight, orally active, multi-kinase inhibitor. [, ] It exhibits a unique spectrum of kinase activity, primarily targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). [, ] This selectivity makes it a promising candidate for research in hematological malignancies and potentially solid tumors. [, , ]

Future Directions
  • Understanding resistance mechanisms: Further investigation is needed to elucidate the mechanisms of resistance to Zotiraciclib, particularly in glioblastoma. []
  • Combination therapies: Exploring its potential in combination therapies, especially with existing chemotherapeutic agents, to enhance efficacy and overcome resistance. []
  • Biomarker development: Identifying predictive biomarkers for response to treatment to guide patient selection and personalize therapy. [, ]
  • Pediatric applications: Expanding research on its use in pediatric brain tumors, including optimization of dosing and combination strategies. []

Temozolomide

Compound Description: Temozolomide is an alkylating agent frequently used as a chemotherapy medication for various cancers, including glioblastoma. [, , , ]

Relevance: Temozolomide is often used in combination with Zotiraciclib in the treatment of glioblastoma. [, , , ] These studies investigate the synergistic effects of both drugs and their combined toxicity profiles.

SB1317

Compound Description: SB1317 (also known as TG02) is a pyrimidine derivative and an orally active multi-kinase inhibitor. [] It exhibits potent inhibitory activity against CDK1, CDK2, CDK9, FLT3, and JAK2. [, , , ] SB1317 demonstrates good oral bioavailability and has been investigated for its anti-tumor efficacy in hematological malignancies. [, , ]

Relevance: SB1317 is another name for Zotiraciclib, often used in earlier research publications. [, , , ] Studies investigating SB1317 laid the groundwork for the development of Zotiraciclib as a potential anti-cancer drug.

Relevance: SB1518 highlights the successful application of RCM in the synthesis of kinase inhibitors, including Zotiraciclib. [] Though its structure is not explicitly defined, its synthesis strategy connects it to Zotiraciclib.

Lerapolturev

Compound Description: Lerapolturev is a viral immunotherapy agent. [] It induces inflammation in glioblastoma and has shown promising results in both adult and pediatric patients. []

Relevance: Lerapolturev represents a distinct therapeutic approach for glioblastoma compared to Zotiraciclib. [] While Zotiraciclib targets specific kinases, Lerapolturev leverages the immune system to fight cancer cells. This contrast highlights the diverse strategies under investigation for treating this challenging disease.

Overview

Zotiraciclib is an investigational small molecule compound currently under clinical evaluation for its potential therapeutic applications in oncology, particularly in treating high-grade gliomas and other malignancies characterized by specific genetic mutations. It primarily functions as a selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9, which play crucial roles in cell cycle regulation and transcriptional control.

Source

Zotiraciclib was developed as part of ongoing research into targeted cancer therapies, with significant contributions from various academic and pharmaceutical institutions. The compound is also known by its developmental code TG02 and has been evaluated in multiple clinical trials, including those focusing on its combination with temozolomide, a standard chemotherapeutic agent for glioblastoma.

Classification
  • Type: Small molecule
  • Drug Class: Kinase inhibitor
  • Targets: Cyclin-dependent kinase 2, cyclin-dependent kinase 9
Synthesis Analysis

The synthesis of zotiraciclib involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit specific kinases. Although detailed proprietary synthesis methods are not publicly disclosed, general strategies for synthesizing similar compounds typically include:

  • Stepwise Synthesis: Utilizing multi-step reactions to build the molecular framework.
  • Functional Group Modifications: Introducing specific functional groups that enhance biological activity or solubility.
  • Purification Techniques: Employing chromatography and crystallization to isolate the final product in a pure form.
Molecular Structure Analysis

Zotiraciclib has a defined chemical structure characterized by the following properties:

  • Molecular Formula: C23_{23}H24_{24}N4_{4}O
  • Molecular Weight: Approximately 372.47 g/mol
  • Structural Features: The compound includes multiple aromatic rings and nitrogen-containing heterocycles, which are common in kinase inhibitors.
Chemical Reactions Analysis

Zotiraciclib undergoes various chemical reactions that are crucial for its biological activity:

  • Binding Reactions: The compound binds to the ATP-binding site of cyclin-dependent kinases, inhibiting their activity.
  • Metabolic Reactions: Zotiraciclib is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which influence its pharmacokinetics and efficacy.
Mechanism of Action

The primary mechanism of action of zotiraciclib involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By blocking these kinases:

  1. Cell Cycle Arrest: Zotiraciclib induces cell cycle arrest in cancer cells, preventing their proliferation.
  2. Transcriptional Regulation: Inhibiting cyclin-dependent kinase 9 disrupts RNA polymerase II phosphorylation, leading to reduced transcription of genes necessary for tumor growth.
  3. Induction of Apoptosis: The compound may also trigger apoptotic pathways through oxidative stress mechanisms, particularly in cells with specific genetic vulnerabilities such as those harboring isocitrate dehydrogenase mutations.
Physical and Chemical Properties Analysis

Zotiraciclib exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water (0.0438 mg/mL), indicating potential challenges for formulation.
  • LogP Value: Approximately 5.16, suggesting high lipophilicity which may facilitate membrane permeability.
  • pKa Values: Strongest acidic pKa around 13.21 and basic pKa around 7.36 indicate its behavior in different pH environments.

These properties influence the drug's bioavailability and distribution within the body.

Applications

Zotiraciclib is primarily being investigated for its use in treating:

  • High-grade Gliomas: Clinical trials have shown promise in using zotiraciclib in combination with temozolomide for patients with recurrent high-grade astrocytomas.
  • IDH-mutant Gliomas: Recent studies indicate that zotiraciclib may exploit metabolic vulnerabilities in IDH-mutant gliomas, leading to significant therapeutic effects.

The ongoing research aims to establish zotiraciclib's efficacy and safety profile while exploring its potential role in personalized medicine approaches for various cancer types.

Properties

CAS Number

1204918-72-8

Product Name

Zotiraciclib

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.